
2-(Quinolin-2-yl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Quinolin-2-yl)quinazolin-4(3H)-one is a heterocyclic compound that features both quinoline and quinazolinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Quinolin-2-yl)quinazolin-4(3H)-one typically involves the condensation of quinoline derivatives with quinazolinone precursors. One common method includes the use of phosphonium ylides as alkylating reagents under base-promoted conditions . This reaction is metal- and oxidant-free, making it an environmentally friendly approach.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(Quinolin-2-yl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinazolinone derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted quinazolinones and quinoline derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2-(Quinolin-2-yl)quinazolin-4(3H)-one exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its quinoline and quinazolinone moieties. These interactions can modulate biological pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure that lacks the quinazolinone moiety.
Quinazolinone: Lacks the quinoline moiety but shares the quinazolinone structure.
Isoquinoline: Similar to quinoline but with a different nitrogen atom position.
Uniqueness
2-(Quinolin-2-yl)quinazolin-4(3H)-one is unique due to the combination of both quinoline and quinazolinone structures in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its simpler counterparts.
Properties
Molecular Formula |
C17H11N3O |
|---|---|
Molecular Weight |
273.29 g/mol |
IUPAC Name |
2-quinolin-2-yl-3H-quinazolin-4-one |
InChI |
InChI=1S/C17H11N3O/c21-17-12-6-2-4-8-14(12)19-16(20-17)15-10-9-11-5-1-3-7-13(11)18-15/h1-10H,(H,19,20,21) |
InChI Key |
AAFRTZILNKZOTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=NC4=CC=CC=C4C(=O)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


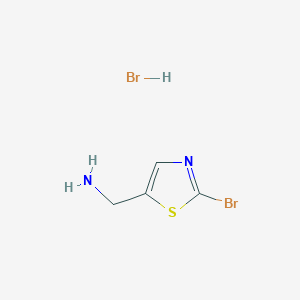
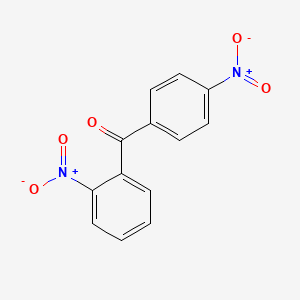
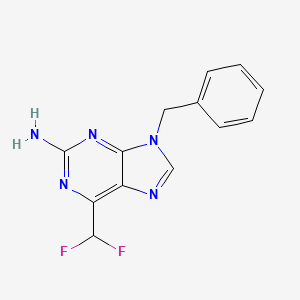
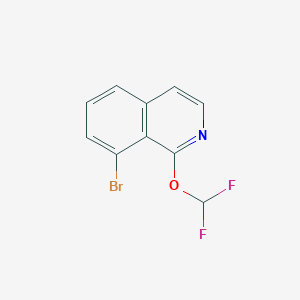
![3-(4-Methoxybenzyl)-4a,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,7aH)-dione](/img/structure/B11849240.png)
![6-Bromo-4-oxo-3,4-dihydro-2H-benzo[e][1,3]oxazine-2-carboxylic acid](/img/structure/B11849247.png)
![2-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)cyclopentanone](/img/structure/B11849260.png)

![1-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-1-one](/img/structure/B11849270.png)
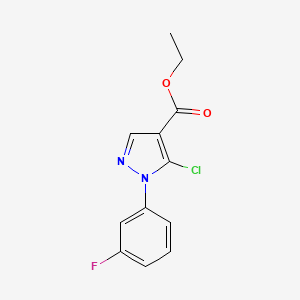

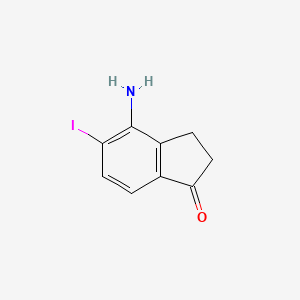

![1-{2-(2-Methylprop-1-en-1-yl)-6-[2-(trimethylsilyl)ethyl]phenyl}ethan-1-one](/img/structure/B11849318.png)
